what is the chemical structure of 8-fluoro-5-hydroxy-1H-quinolin-2-one
what is the chemical structure of 8-fluoro-5-hydroxy-1H-quinolin-2-one
An In-depth Technical Guide to 8-fluoro-5-hydroxy-1H-quinolin-2-one
This guide provides a comprehensive technical overview of 8-fluoro-5-hydroxy-1H-quinolin-2-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental chemical structure, physicochemical properties, potential synthetic pathways, and the broader biological context of its structural class, providing field-proven insights grounded in authoritative references.
Core Molecular Identity and Structure
8-fluoro-5-hydroxy-1H-quinolin-2-one is a substituted derivative of the quinolin-2-one scaffold. The quinolin-2-one core, also known as carbostyril, consists of a fused benzene ring and a 2-pyridone moiety.[1] This particular derivative is functionalized with a fluorine atom at the 8th position and a hydroxyl group at the 5th position, modifications that are critical for modulating its electronic properties, lipophilicity, and potential biological interactions.
The formal IUPAC name for this compound is 8-fluoro-5-hydroxy-1,2-dihydroquinolin-2-one.[2] It exists in tautomeric equilibrium with its 2,5-dihydroxy-8-fluoroquinoline form, though studies on the parent quinolin-2-one scaffold have shown that the keto (lactam) form is predominantly favored in both non-aqueous and solid states.[1]
Chemical Identifiers
A precise understanding of a compound begins with its unique identifiers, which are crucial for database searches and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 1883750-00-2 | [2][3][4] |
| Molecular Formula | C₉H₆FNO₂ | [3] |
| Molecular Weight | 179.15 g/mol | [2] |
| IUPAC Name | 8-fluoro-5-hydroxy-1,2-dihydroquinolin-2-one | [2] |
| Canonical SMILES | O=C1C=CC2=C(O)C=CC(F)=C2N1 | [2] |
| InChI Key | JRMDMFMYUDHASZ-UHFFFAOYSA-N | [2][4] |
Structural Visualization
The 2D structure of 8-fluoro-5-hydroxy-1H-quinolin-2-one highlights the arrangement of the fused rings and the positions of the key functional groups.
Caption: 2D Chemical Structure of 8-fluoro-5-hydroxy-1H-quinolin-2-one.
Physicochemical and Safety Profile
The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Notes |
| Purity | ≥98% | As commonly supplied by chemical vendors.[2][3][4] |
| LogP | 1.436 | A measure of lipophilicity, indicating moderate membrane permeability.[2] |
| Hydrogen Bond Donors | 2 | The -OH and -NH groups can donate hydrogen bonds.[2] |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, hydroxyl oxygen, and ring nitrogen can accept hydrogen bonds.[2] |
| Storage Temperature | Ambient Storage | Indicates stability under standard laboratory conditions.[4] |
Safety Information
While specific safety data for the fluorinated title compound is not detailed, the hazard profile of the parent compound, 5-hydroxyquinolin-2(1H)-one, provides a useful surrogate for handling and safety precautions.[5]
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]
-
Signal Word : Warning.[4]
-
Precautionary Measures : Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses, and handling in a well-ventilated area.[4]
Synthesis and Experimental Protocols
The Skraup synthesis is a classical and industrially relevant method for creating the quinoline core.[7][8] A modified version of this reaction, starting from 2-amino-3-fluorophenol, would be a rational starting point.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 8-fluoro-5-hydroxy-1H-quinolin-2-one.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a conceptual guide based on established chemical principles. Researchers must optimize conditions and validate all steps.
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Reaction Setup : To a cooled, stirred solution of concentrated sulfuric acid, cautiously add 2-amino-3-fluorophenol.
-
Addition of Reagents : Slowly add glycerol, followed by a mild oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).
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Heating and Cyclization : Heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation : Once the reaction is complete, cool the mixture and pour it onto ice. Neutralize carefully with a base (e.g., NaOH solution) to precipitate the crude 8-fluoro-5-hydroxyquinoline. Filter, wash with water, and dry the solid.
-
Oxidation to Quinolin-2-one : The conversion of the resulting hydroxyquinoline to the quinolin-2-one is a critical step. While various methods exist for related structures, a specific, reliable method for this transformation would need to be developed, potentially involving selective oxidation.
-
Purification : Purify the final product using column chromatography on silica gel or recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to achieve the desired purity.
-
Self-Validation: The identity and purity of the final compound must be confirmed through rigorous spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) and compared against expected values.[9]
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Biological Significance and Therapeutic Potential
While direct biological data for 8-fluoro-5-hydroxy-1H-quinolin-2-one is scarce, the therapeutic potential of its parent scaffolds, 8-hydroxyquinoline (8-HQ) and quinolin-2(1H)-one , is well-documented.[1][10] These scaffolds are considered "privileged structures" in medicinal chemistry, meaning they can serve as versatile templates for developing ligands for diverse biological targets.[11]
The 8-Hydroxyquinoline Moiety: A Potent Metal Chelator
The defining characteristic of the 8-HQ scaffold is its ability to act as a potent, bidentate chelating agent for a wide range of metal ions, including Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[12][13] This activity is responsible for many of its biological effects.
-
Antimicrobial and Antifungal Activity : 8-HQ derivatives disrupt microbial growth by sequestering essential trace metals required for microbial enzyme function.[12][13]
-
Anticancer Activity : The anticancer mechanism is often linked to metal chelation. 8-HQ-metal complexes can be more lipophilic than the parent molecule, allowing for enhanced cellular uptake. Inside cancer cells, these complexes can generate cytotoxic reactive oxygen species (ROS), leading to DNA damage and apoptosis.[7][12]
-
Neuroprotection : Dysregulation of metal ion homeostasis is implicated in neurodegenerative diseases like Alzheimer's. 8-HQ derivatives are being investigated for their ability to restore this balance in the brain.[7][10]
Caption: Metal chelation mechanism of 8-hydroxyquinoline derivatives in cancer cells.
The Quinolin-2-one Moiety: A Scaffold for Diverse Targets
The quinolin-2-one core is present in numerous pharmacologically active compounds. Notably, analogues of 8-hydroxyquinolin-2(1H)-one have been designed and synthesized as potent and selective β2-adrenoceptor agonists .[14] These compounds are used as bronchodilators for treating chronic respiratory diseases like asthma and COPD.[1][14] The specific substitutions on the quinolinone ring are critical for achieving high affinity and selectivity for the β2-receptor.
The presence of both the 8-hydroxy and 5-hydroxy groups on the quinolin-2-one scaffold of the title compound suggests it could be a valuable building block for creating novel therapeutics that combine the metal-chelating properties of the 8-HQ system with the receptor-binding potential of the quinolin-2-one core.
Spectroscopic Characterization Guide
Structural elucidation of novel compounds like 8-fluoro-5-hydroxy-1H-quinolin-2-one relies on a combination of spectroscopic techniques. Below are the expected characteristics and a general protocol for data acquisition.
Expected Spectroscopic Data
Based on analyses of similar structures, the following spectral features would be anticipated.[9][15][16][17]
| Technique | Expected Features |
| ¹H NMR | - A broad singlet for the N-H proton (>10 ppm).- A singlet for the phenolic O-H proton.- Distinct aromatic signals (doublets, triplets, or multiplets) between 6.5-8.5 ppm, with coupling patterns influenced by the fluoro and hydroxyl substituents.- Two doublets for the H-3 and H-4 protons of the pyridone ring. |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O) around 160-170 ppm.- Aromatic carbon signals between 110-150 ppm.- Carbon signals directly attached to fluorine will show characteristic C-F coupling. |
| FTIR (cm⁻¹) | - A broad N-H stretching band around 3200-3000 cm⁻¹.- A broad O-H stretching band around 3400-3200 cm⁻¹.- A strong C=O (lactam) stretching band around 1660-1680 cm⁻¹.- C=C aromatic stretching bands around 1600-1450 cm⁻¹.- A C-F stretching band around 1200-1000 cm⁻¹. |
| Mass Spec (MS) | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (179.15). |
General Protocol for NMR Data Acquisition
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and show exchangeable protons (-NH, -OH).
-
Instrument Setup (400 MHz+ Spectrometer) :
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a sharp solvent peak.
-
-
¹H NMR Acquisition :
-
Acquire a standard one-pulse proton spectrum.
-
Set an appropriate spectral width (~16 ppm) and relaxation delay (1-2 s).
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width (~240 ppm).
-
A longer relaxation delay (2-5 s) and a significantly higher number of scans (≥1024) are required due to the low natural abundance of ¹³C.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
References
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Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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5-hydroxyquinolin-2(1H)-one. PubChem. [Link]
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Wang, Y., et al. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European Journal of Medicinal Chemistry. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]
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Saadeh, H. A., et al. (2021). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. [Link]
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Supporting information for a study on 5-(hydroxyimino)quinolin-8-one. The Royal Society of Chemistry. [Link]
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Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. [Link]
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Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
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8-Hydroxyquinoline. Wikipedia. [Link]
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Al-Majid, A. M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. [Link]
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Wang, D., et al. (2015). 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials. ResearchGate. [Link]
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Skonieczny, K., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]
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8-hydroxyquinoline. AERU, University of Hertfordshire. [Link]
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8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Preservative Solutions. [Link]
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Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. [Link]
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Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. ResearchGate. [Link]
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